

Technical Guide: Safety, Handling, and MSDS Profile of 8-Chloro-Pyrazinoindole Scaffolds

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Compound of Interest

Compound Name: *8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole*

Cat. No.: B2849328

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Executive Summary & Chemical Identity[1]

8-Chloro-pyrazinoindole represents a "privileged scaffold" in medicinal chemistry, primarily utilized in the development of central nervous system (CNS) agents targeting serotonin receptors (specifically 5-HT_{2C} agonists) and, more recently, as an inhibitor of Flaviviridae viral replication (e.g., HCV, Dengue).

Due to its potent biological activity and structural similarity to known psychoactive agents (e.g., Pirlindole, WAY-163909 analogs), this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.

Chemical Identification

Parameter	Data
Chemical Name	8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole (Most common bioactive form)
Common Synonyms	8-Cl-Pyrazinoindole; 8-Chloro-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrazine (analogous naming)
CAS Number	Not established for commodity bulk.[1] (Research Scale: See 428868-32-0 for related WAY-163909)
Molecular Formula	C ₁₁ H ₁₁ ClN ₂ (Tetrahydro form)
Molecular Weight	~206.67 g/mol
Physical State	Off-white to pale yellow solid (crystalline)
Solubility	DMSO (>10 mg/mL), Methanol; Insoluble in water

Hazards Identification (GHS Classification)

Note: As a research chemical, specific REACH registration data may be absent. The following classification is derived from Structure-Activity Relationship (SAR) analysis of chlorinated indole-fused heterocycles.

GHS Label Elements

Signal Word: DANGER

Hazard Statements:

- H301: Toxic if swallowed (Inferred from high potency 5-HT_{2C} agonism).
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

- H373: May cause damage to organs (CNS) through prolonged or repeated exposure.

Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Mechanism of Action & Toxicology

Understanding the mechanism is critical for predicting toxicity in accidental exposure scenarios.

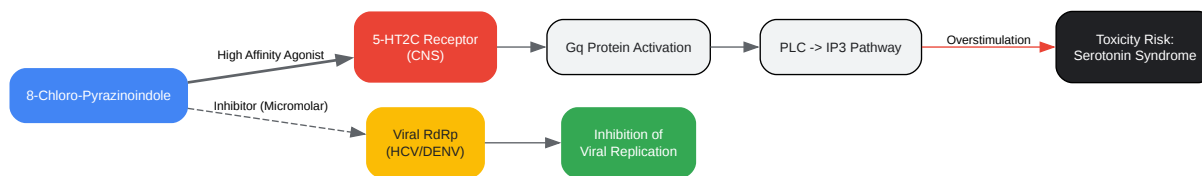
Pharmacodynamics (5-HT_{2C} Agonism)

The 8-chloro substitution on the pyrazinoindole core typically enhances metabolic stability and affinity for the 5-HT_{2C} receptor.

- Primary Effect: Modulation of serotonergic transmission.
- Potential Symptoms of Overexposure: Serotonin Syndrome (tremor, hyperreflexia, agitation, hyperthermia), sedation, or hallucinogenic effects.
- Secondary Target: Recent studies indicate potential inhibition of viral RNA-dependent RNA polymerase (RdRp) in Flaviviruses, suggesting a mechanism involving metal chelation or allosteric modulation.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of this scaffold.



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Figure 1: Dual pharmacological profile showing CNS activation (primary hazard) and antiviral mechanism.

Safe Handling & Containment Protocols

Due to the lack of established Occupational Exposure Limits (OEL), this compound should be handled under Occupational Health Band (OHB) 4 (1–10 $\mu\text{g}/\text{m}^3$).

Engineering Controls

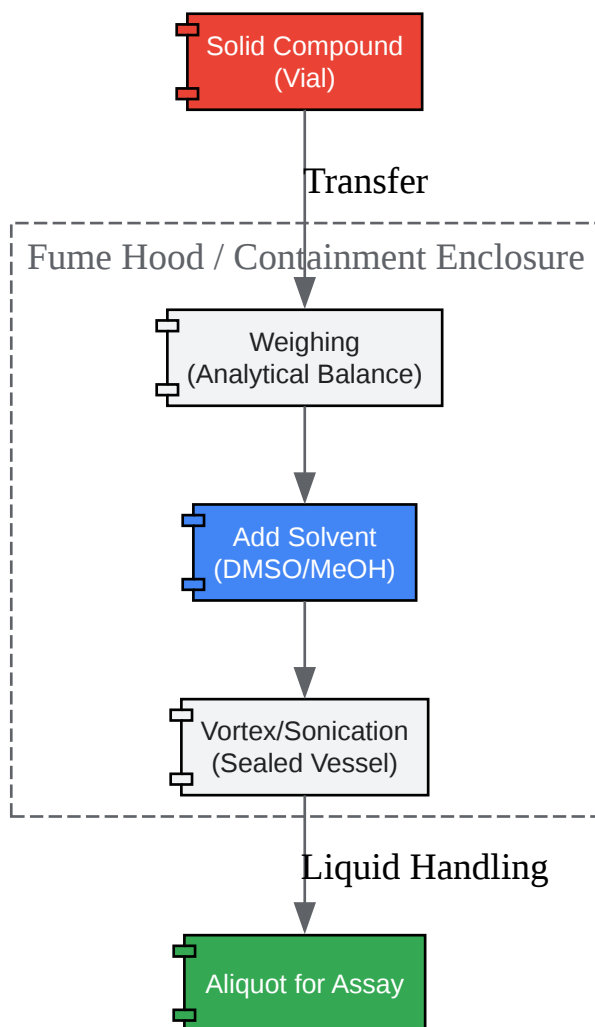
- Primary Containment: All weighing and solution preparation must be performed inside a certified chemical fume hood or a powder containment balance enclosure.
- HEPA Filtration: Exhaust systems should be equipped with HEPA filters to prevent environmental release of potent dust.

Personal Protective Equipment (PPE)

- Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood (not recommended).
- Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon contamination.
- Ocular: Chemical safety goggles.

Experimental Workflow: Solubilization

The following workflow ensures safety during the critical solubilization step, where dust generation is most likely.



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Figure 2: Safe handling workflow emphasizing containment during the solid-to-liquid transition.

Emergency Response Procedures

First Aid Measures

- Inhalation: Move victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance; use a pocket mask.

- Skin Contact: Wash with polyethylene glycol 400 (if available) or soap and water for at least 15 minutes.
- Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.
- Ingestion: Wash out mouth with water. Do not induce vomiting unless directed by medical personnel.

Fire-Fighting Measures

- Suitable Extinguishing Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.
- Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NO_x), Hydrogen chloride gas (HCl). Note: The release of HCl requires acid-gas rated respirators for firefighters.

Spill Cleanup

- Evacuate the area.
- Wear full PPE including P100 respiratory protection.
- Wet Wipe Method: Do not dry sweep. Dampen the solid with a compatible solvent (ethanol/water) or use a HEPA vacuum to avoid dust generation.
- Dispose of waste in a sealed container labeled "Hazardous Waste - Toxic".

Storage & Stability

- Temperature: Store at -20°C for long-term stability.
- Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen).
- Light: Protect from light (amber vials).
- Incompatibilities: Strong oxidizing agents, strong acids.

References

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- Dunlop, J., et al. (2005). WAY-163909, a novel 5-hydroxytryptamine 2C receptor-selective agonist with anorectic activity. *Journal of Pharmacology and Experimental Therapeutics*, 313(2), 862–869. [[Link](#)]
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Sources

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- 2. [mdpi.com \[mdpi.com\]](#)
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